ONO 207

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

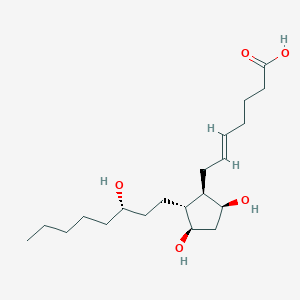

C20H36O5 |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t15-,16+,17+,18-,19+/m0/s1 |

InChI-Schlüssel |

LLQBSJQTCKVWTD-PUVGAGERSA-N |

Isomerische SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |

Kanonische SMILES |

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Role of ONO Compounds in Luteolysis: A Review of Current Findings

Initial investigations into the mechanism of action of a compound designated as ONO 207 in the process of luteolysis have yielded no direct scientific literature. Further exploration into compounds with similar nomenclature, specifically ONO-9054, reveals a profile inconsistent with a primary role in luteal regression. The available body of research predominantly identifies ONO-9054 as a dual agonist of the prostaglandin EP3 and FP receptors, with its primary therapeutic application being the reduction of intraocular pressure in the treatment of glaucoma.

There is a notable absence of published studies, clinical trials, or preclinical data that associate ONO-9054 or its active metabolite, ONO-AG-367, with the induction or modulation of luteolysis. Luteolysis, the process of corpus luteum regression, is fundamentally driven by prostaglandin F2α (PGF2α) and its interaction with the FP receptor, leading to a cascade of events that terminate progesterone production and initiate structural breakdown of the corpus luteum. While ONO-9054 is an FP receptor agonist, its development and investigation have been centered on ophthalmological applications.

Prostaglandin Signaling in Luteolysis: A General Overview

To provide context for researchers in the field, it is pertinent to briefly outline the established signaling pathways of PGF2α-induced luteolysis. This process is initiated by the binding of PGF2α to its G-protein coupled receptor, the FP receptor, on luteal cells. This interaction triggers a cascade of intracellular events that ultimately lead to the demise of the corpus luteum.

Key Signaling Pathways in PGF2α-Induced Luteolysis

The binding of PGF2α to the FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This surge in intracellular calcium activates various downstream effectors, including protein kinase C (PKC).

-

DAG Pathway: DAG, along with the elevated intracellular calcium, activates PKC. Activated PKC can then phosphorylate a multitude of target proteins, influencing cellular processes such as steroidogenesis and apoptosis.

-

Inhibition of Progesterone Synthesis: A critical early event in luteolysis is the rapid decline in progesterone production. PGF2α signaling interferes with the steroidogenic pathway, in part by downregulating the expression and activity of key enzymes such as steroidogenic acute regulatory protein (StAR) and P450 side-chain cleavage enzyme.

-

Induction of Apoptosis: Structural regression of the corpus luteum occurs through programmed cell death, or apoptosis. PGF2α signaling activates apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Below is a generalized diagram representing the PGF2α-induced luteolytic signaling cascade.

Caption: PGF2α-induced luteolysis signaling pathway.

Conclusion

ONO-207 (13,14-Dihydrodinoprost): A Technical Overview of Prostaglandin Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-207, chemically known as 13,14-dihydrodinoprost or 13,14-dihydro-PGF2α, is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). As a derivative of PGF2α, ONO-207 is of significant interest for its potential to selectively interact with and modulate the activity of prostanoid receptors, a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. This technical guide provides an in-depth analysis of the binding affinity of ONO-207 to prostaglandin receptors, details the experimental methodologies for assessing these interactions, and outlines the associated signaling pathways.

Prostaglandin Receptor Binding Profile of ONO-207

ONO-207 is recognized for its potent biological activity, particularly its luteolytic effects, where it has been shown to be more potent than its parent compound, PGF2α.[1][2] This suggests a strong interaction with the prostaglandin F receptor (FP receptor). While comprehensive quantitative binding data for ONO-207 across all prostanoid receptor subtypes (DP, EP1-4, FP, IP, TP) is not extensively available in publicly accessible literature, its structural similarity to PGF2α and its potent in vivo activity strongly indicate a primary affinity for the FP receptor.

For context, the affinity of related compounds provides an insight into the potential binding profile of ONO-207. For instance, metabolites of PGF2α, such as 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α, have been shown to have a significantly lower affinity (approximately 100-fold less) for the FP receptor compared to PGF2α itself. This highlights the structural specificity required for high-affinity binding.

Due to the limited availability of specific Ki or IC50 values for ONO-207, the following table includes data for the parent compound, PGF2α, to provide a comparative reference for its expected receptor binding profile.

| Prostaglandin Receptor Subtype | Ligand | Binding Affinity (Ki, nM) |

| FP | PGF2α | ~1-10 |

| EP1 | PGF2α | >100 |

| EP2 | PGF2α | >1000 |

| EP3 | PGF2α | ~100-1000 |

| EP4 | PGF2α | >1000 |

| DP | PGF2α | >1000 |

| IP | PGF2α | >1000 |

| TP | PGF2α | ~100-1000 |

Note: The binding affinity values for PGF2α are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The determination of the binding affinity of a ligand like ONO-207 to its target receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard filtration-based radioligand binding assay to assess the affinity of a test compound for the FP receptor.

Protocol: Competitive Radioligand Binding Assay for the FP Receptor

1. Materials and Reagents:

-

Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol)

-

Test Compound: ONO-207 (13,14-dihydrodinoprost)

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or from a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligand: PGF2α for determination of non-specific binding.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Filtration apparatus.

2. Membrane Preparation:

-

Cells expressing the FP receptor are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

3. Assay Procedure:

-

The assay is performed in a 96-well plate with a final volume of 200 µL per well.

-

To each well, add in the following order:

-

100 µL of assay buffer.

-

20 µL of various concentrations of the test compound (ONO-207) or vehicle for total binding or 20 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM) for non-specific binding.

-

40 µL of [³H]-PGF2α at a final concentration close to its Kd value (e.g., 1-5 nM).

-

40 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

The plate is incubated at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

The incubation is terminated by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a microplate scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

As a potent agonist at the FP receptor, ONO-207 is expected to initiate the canonical signaling cascade associated with this Gq/11-coupled receptor.

FP Receptor Signaling Cascade

Upon binding of an agonist like ONO-207, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the logical workflow for conducting a competitive radioligand binding assay to determine the binding affinity of ONO-207.

Conclusion

ONO-207 (13,14-dihydrodinoprost) is a potent PGF2α analog that is presumed to exert its biological effects primarily through high-affinity binding to and activation of the prostaglandin FP receptor. While specific quantitative binding data across a full panel of prostanoid receptors remains to be fully elucidated in the public domain, its potent in vivo activity profile supports its classification as a selective FP receptor agonist. The methodologies and signaling pathways described herein provide a comprehensive framework for the continued investigation and characterization of ONO-207 and other novel prostaglandin receptor modulators. Further research is warranted to fully delineate its receptor selectivity and to explore its therapeutic potential in various physiological systems.

References

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of PGF2α Analogs

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin F2α (PGF2α) and its synthetic analogs represent a cornerstone in the therapeutic landscape, particularly in ophthalmology for the management of glaucoma. Their profound ability to lower intraocular pressure (IOP) has spurred extensive research into the intricate relationship between their chemical structure and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of PGF2α analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key molecular modifications that govern their potency and selectivity, present quantitative data for prominent analogs, detail essential experimental protocols for their evaluation, and visualize the critical signaling pathways they modulate.

Core Principles of PGF2α Analog SAR

The biological activity of PGF2α analogs is primarily mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The SAR of these analogs is dictated by modifications to three principal regions of the PGF2α molecule: the α-chain containing the C1-carboxylic acid, the ω-chain with its terminal carbons, and the central cyclopentane ring.

1. The α-Chain (C1-C7): The Anchor of Activity

The carboxylic acid group at the C1 position is a critical determinant for binding to the FP receptor. Esterification of this group, as seen in many commercially available glaucoma medications, creates prodrugs. These esters are more lipophilic, enhancing their penetration through the cornea. Once in the eye, esterases hydrolyze the ester to the active free acid, which then binds to the FP receptor.

2. The ω-Chain (C13-C20): The Key to Potency and Selectivity

Modifications to the ω-chain have proven to be a highly effective strategy for enhancing the therapeutic profile of PGF2α analogs. Key modifications include:

-

Substitution at C17: The introduction of a phenyl group at the C17 position, often with further substitutions on the aromatic ring, has been a pivotal discovery. This modification, seen in analogs like latanoprost and travoprost, can significantly increase potency and selectivity for the FP receptor. For instance, a benzene ring at C-17 in 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester leads to a much higher therapeutic index in the eye compared to PGF2α itself[1].

-

Saturation of the C13-C14 Double Bond: Reduction of the double bond between C13 and C14, as in latanoprost, can improve the safety profile of the analog.

-

Modifications at C16: The introduction of substituents at the C16 position, such as fluoro groups, can enhance resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging the drug's action.

3. The Cyclopentane Ring (C8-C12): The Conformational Core

The stereochemistry of the hydroxyl groups on the cyclopentane ring is crucial for receptor binding and activation. Inversion of the configuration at C9 or C11 can alter the potency and receptor profile of the PGF2α analog[1].

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key PGF2α analogs for the FP receptor. These values are essential for comparing the relative efficacy and selectivity of different compounds.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| PGF2α | ~1 | ~10 |

| Latanoprost Acid | 98 | 32-124 |

| Travoprost Acid | 35 | 1.4 - 3.6 |

| Bimatoprost Acid | 83 | 2.8 - 3.8 |

| Tafluprost Acid | Not widely reported in comparative studies | Not widely reported in comparative studies |

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

The evaluation of PGF2α analogs relies on a suite of well-established in vitro assays. Below are detailed methodologies for two key experiments used to characterize their SAR.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a PGF2α analog for the FP receptor.

Objective: To quantify the binding of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α) to the FP receptor and to determine the inhibitory constant (Ki) of unlabeled test compounds.

Materials:

-

Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or bovine corpus luteum).

-

Radiolabeled ligand (e.g., [³H]-PGF2α).

-

Unlabeled PGF2α analogs (test compounds).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding (Total Binding - Non-specific Binding) against the concentration of the unlabeled test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PGF2α analog to activate the FP receptor and trigger a downstream signaling event.

Objective: To measure the increase in intracellular calcium concentration in response to stimulation with PGF2α analogs.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293-FP).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

PGF2α analogs (test compounds).

-

A fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Cell Culture: Plate the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fura-2 AM in the dark at 37°C for 30-60 minutes. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2.

-

Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of the PGF2α analogs to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (~510 nm). The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the change in the 340/380 fluorescence ratio against the concentration of the PGF2α analog. Use a sigmoidal dose-response curve to determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.

References

The Signaling Pathway of 13,14-dihydro-PGF2α: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydroprostaglandin F2α (13,14-dihydro-PGF2α) is a primary and potent metabolite of Prostaglandin F2α (PGF2α), a key lipid mediator involved in a myriad of physiological and pathological processes. While PGF2α has been studied extensively, its metabolite, 13,14-dihydro-PGF2α, is increasingly recognized as a highly active signaling molecule in its own right, demonstrating greater potency than its parent compound in certain biological assays. This technical guide provides an in-depth overview of the core signaling pathway of 13,14-dihydro-PGF2α, focusing on its interaction with the prostaglandin F receptor (FP receptor). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction to 13,14-dihydro-PGF2α

Prostaglandin F2α is an arachidonic acid metabolite produced via the cyclooxygenase (COX) pathway. It exerts its biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR).[1] Following its release, PGF2α is rapidly metabolized into several compounds. One of the key active metabolites is 13,14-dihydro-PGF2α, formed by the reduction of the double bond at C13-C14. This structural modification has a significant impact on biological activity. Notably, studies have shown that 13,14-dihydro-PGF2α can be a more potent luteolytic agent than PGF2α itself, suggesting a strong interaction with the FP receptor and a potentially significant physiological role.

The FP Receptor and G-Protein Coupling

The primary target for 13,14-dihydro-PGF2α is the Prostaglandin F Receptor (FP), a class A rhodopsin-like GPCR.[1] Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins. The FP receptor primarily couples to Gαq proteins (Gq/11).[1] This interaction initiates the dissociation of the G-protein into its Gαq and Gβγ subunits, which then act as downstream effectors to propagate the intracellular signal.

The Canonical Signaling Pathway: Phospholipase C Activation

The activation of the Gαq subunit by the 13,14-dihydro-PGF2α-bound FP receptor leads to the stimulation of Phospholipase C-beta (PLCβ). PLCβ is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid and transient release of stored Ca2+ from the ER into the cytoplasm.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins on serine and threonine residues, leading to a cascade of downstream cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.

Caption: Canonical Gq-coupled signaling cascade initiated by 13,14-dihydro-PGF2α.

Quantitative Data and Comparative Potency

Specific quantitative data for the binding affinity (Ki or Kd) and functional potency (EC50) of 13,14-dihydro-PGF2α at the FP receptor are not extensively documented in publicly available literature. However, its activity can be inferred from comparative studies with PGF2α and its other major metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM).

| Compound | Receptor | Parameter | Value/Observation | Species/System |

| 13,14-dihydro-PGF2α | FP Receptor | Luteolytic Potency (ED50) | 1.5 µ g/100 g (5x more potent than PGF2α) | Hamster (in vivo) |

| PGF2α | FP Receptor | Binding Affinity (Kd) | ~1.6 nM (High affinity site) | Bovine Corpus Luteum |

| PGF2α | FP Receptor | Functional Potency (EC50) | ~1-10 nM (Typical for Ca2+ mobilization) | Various cell lines |

| PGFM | FP Receptor | Relative Binding Affinity | ~100-fold less affinity than PGF2α | Bovine Corpus Luteum |

Data compiled from multiple sources. The potency of 13,14-dihydro-PGF2α highlights it as a significant biological effector.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like 13,14-dihydro-PGF2α for the FP receptor using a radiolabeled ligand (e.g., [3H]-PGF2α).

Materials:

-

Cell membranes from cells expressing the FP receptor (e.g., HEK293-FP, bovine corpus luteum).

-

Radioligand: [3H]-PGF2α.

-

Unlabeled ligands: PGF2α (for non-specific binding) and 13,14-dihydro-PGF2α (test compound).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min at 4°C). Wash and resuspend the pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add 50 µL Binding Buffer, 50 µL [3H]-PGF2α (at a concentration near its Kd, e.g., 2-5 nM), and 150 µL of membrane suspension (e.g., 20-50 µg protein).

-

Non-Specific Binding (NSB): Add 50 µL unlabeled PGF2α (at a high concentration, e.g., 10 µM), 50 µL [3H]-PGF2α, and 150 µL of membrane suspension.

-

Competition Binding: Add 50 µL of 13,14-dihydro-PGF2α at various concentrations (e.g., 10 pM to 10 µM), 50 µL [3H]-PGF2α, and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor (13,14-dihydro-PGF2α).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of 13,14-dihydro-PGF2α to elicit an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293-FP, CHO-FP).

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127 (to aid dye loading).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional, to prevent dye leakage).

-

Fluorescence plate reader with kinetic reading and injection capabilities.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a loading solution in Assay Buffer containing the calcium dye (e.g., 2-5 µM Fura-2 AM), Pluronic F-127 (e.g., 0.02%), and optionally, probenecid (e.g., 2.5 mM).

-

Remove the culture medium from the cells and wash once with Assay Buffer.

-

Add the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells 2-3 times with warm Assay Buffer to remove extracellular dye. After the final wash, leave a final volume of 100 µL of Assay Buffer in each well.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence kinetically. For Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Using the instrument's injector, add 20 µL of 13,14-dihydro-PGF2α at various concentrations to the wells.

-

Immediately continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For Fluo-4, use the change in fluorescence from baseline (ΔF/F0).

-

Determine the peak response for each concentration of the agonist.

-

Plot the peak response against the log concentration of 13,14-dihydro-PGF2α and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

13,14-dihydro-PGF2α is a potent and biologically significant metabolite of PGF2α that signals through the FP receptor. Its primary mechanism of action involves the canonical Gq/11-PLC-IP3/DAG pathway, culminating in an increase in intracellular calcium and activation of PKC. Evidence suggests it is more potent than its parent compound, PGF2α, in eliciting certain physiological responses. The lack of comprehensive quantitative binding and signaling data for this specific metabolite represents a research gap. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of 13,14-dihydro-PGF2α and its role in health and disease.

References

In Vivo Effects of ONO-2506 on the Corpus Luteum: A Review of Currently Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

This technical guide aims to provide a comprehensive overview of the in vivo effects of ONO-2506 (arundic acid) on the corpus luteum. ONO-2506 is primarily known for its neuroprotective properties, which are attributed to its inhibitory effect on the synthesis of the S100B protein in astrocytes. The corpus luteum, a transient endocrine gland essential for the establishment and maintenance of pregnancy, is a complex structure with intricate regulatory mechanisms. While the role of various factors in corpus luteum function is well-documented, the specific impact of ONO-2506 remains an area of limited investigation. This document summarizes the current state of knowledge based on available scientific literature.

Current State of Research

A thorough review of published scientific literature reveals a significant gap in the understanding of the direct in vivo effects of ONO-2506 on the corpus luteum. The majority of research on ONO-2506 has concentrated on its therapeutic potential in neurological disorders, such as stroke, Alzheimer's disease, and epilepsy, by mitigating neuroinflammation and astrocyte dysfunction.

While there is emerging research on the presence and physiological roles of S100 proteins in female reproductive tissues, a direct causal link between the inhibition of S100B by ONO-2506 and specific effects on the corpus luteum has not been established in vivo. Studies have indicated the involvement of the S100 protein family in processes such as embryo implantation and endometrial receptivity. However, these findings do not provide direct evidence of the effects of an S100B inhibitor like ONO-2506 on the structure or function of the corpus luteum itself.

Quantitative Data Summary

A comprehensive search for quantitative data regarding the in vivo effects of ONO-2506 on the corpus luteum did not yield any specific results. There are currently no published studies that provide measurable outcomes such as changes in:

-

Corpus luteum size or weight

-

Progesterone or other hormone levels following ONO-2506 administration

-

Luteal blood flow

-

Gene expression profiles within the corpus luteum in response to ONO-2506

The absence of such data precludes the creation of a structured table for comparative analysis at this time.

Experimental Protocols

Detailed experimental methodologies for investigating the in vivo effects of ONO-2506 on the corpus luteum are not available in the current body of scientific literature. Future research in this area would necessitate the development of specific protocols, likely involving animal models to assess the impact of ONO-2506 administration on various aspects of corpus luteum function throughout the estrous or menstrual cycle.

Signaling Pathways and Experimental Workflows

Due to the lack of research in this specific area, there are no established signaling pathways or experimental workflows to visualize. The primary mechanism of action for ONO-2506 identified in neurological studies is the inhibition of S100B synthesis. The potential downstream effects of this inhibition within the corpus luteum remain speculative.

Future Directions

The absence of data on the in vivo effects of ONO-2506 on the corpus luteum highlights a potential area for future research. Investigating the role of S100B in luteal function and the consequences of its inhibition could provide valuable insights into reproductive physiology and pathology.

Future studies could be designed to:

-

Determine the expression and localization of S100B within the corpus luteum during different stages of its lifecycle.

-

Evaluate the in vivo effects of ONO-2506 administration on corpus luteum development, function, and regression in appropriate animal models.

-

Assess the impact of ONO-2506 on progesterone synthesis and secretion by the corpus luteum.

-

Investigate the potential therapeutic applications of modulating S100B activity in luteal phase defects or other reproductive disorders.

An In-depth Technical Guide to the Discovery and Synthesis of Arundic Acid (ONO-2506)

Disclaimer: Initial searches for a compound designated "ONO 207" did not yield any publicly available information. However, Ono Pharmaceutical has extensively studied a compound with a similar nomenclature, ONO-2506 , also known as Arundic Acid . This guide presumes that "this compound" was a typographical error and focuses on the publicly available data for ONO-2506.

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Arundic Acid (ONO-2506) for researchers, scientists, and drug development professionals.

Introduction and Discovery

Arundic acid (ONO-2506) is a novel, orally and intravenously administered astrocyte-modulating agent.[1] Its chemical name is (2R)-2-propyloctanoic acid. Developed by Ono Pharmaceutical, it has been investigated for its neuroprotective potential in a variety of neurodegenerative conditions, including stroke, Alzheimer's disease, and Parkinson's disease.[1] The core of its therapeutic action lies in its ability to inhibit the synthesis of the S100B protein in activated astrocytes.

In pathological conditions within the central nervous system, astrocytes become reactive and overproduce S100B. At high extracellular concentrations, S100B acts as a Damage-Associated Molecular Pattern (DAMP), contributing to a pro-inflammatory cascade that exacerbates neuronal damage.[2] Arundic acid was identified as a molecule capable of suppressing this overproduction, thereby mitigating downstream inflammatory effects and offering a neuroprotective effect.[2]

Chemical Synthesis

A detailed, step-by-step synthesis protocol for (2R)-2-propyloctanoic acid is proprietary and not fully detailed in publicly available literature. However, a key patent filed by Ono Pharmaceutical, US6608221B1, is titled "Process for the preparation of (2R)-2-propyloctanoic acid," indicating that the manufacturing process is described therein.[3]

Generally, the enantioselective synthesis of chiral carboxylic acids like Arundic acid can be achieved through several established organic chemistry strategies. A plausible synthetic approach would involve the asymmetric alkylation of a chiral enolate or the resolution of a racemic mixture of 2-propyloctanoic acid.

Representative Synthetic Approach (General Method):

A common method for synthesizing α-alkylated carboxylic acids is the malonic ester synthesis. To achieve enantioselectivity, a chiral auxiliary could be employed.

-

Formation of a Chiral Enolate: A chiral auxiliary, such as a chiral oxazolidinone, is acylated with octanoyl chloride. Treatment with a strong base like lithium diisopropylamide (LDA) would then selectively generate a chiral enolate.

-

Asymmetric Alkylation: The chiral enolate is then reacted with a propyl halide (e.g., 1-bromopropane). The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

-

Hydrolysis: The chiral auxiliary is then cleaved, typically under basic or acidic conditions, to yield the enantiomerically enriched (R)-2-propyloctanoic acid.

It is important to note that this is a generalized representation. The specific reagents, reaction conditions, and purification methods for the industrial-scale synthesis of ONO-2506 would be detailed in the aforementioned patent.

Mechanism of Action and Signaling Pathway

Arundic acid's primary mechanism of action is the inhibition of S100B protein synthesis in activated astrocytes. In neuroinflammatory conditions such as intracerebral hemorrhage (ICH), elevated levels of extracellular S100B act as a DAMP.[4][5] S100B binds to the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) on microglia and astrocytes.[6] This receptor engagement triggers the activation of downstream intracellular signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways leads to the transcriptional upregulation and subsequent release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which contribute to secondary brain injury.[2][5]

By inhibiting the synthesis of S100B at the source, Arundic acid prevents the initiation of this inflammatory cascade, leading to reduced microglial activation, decreased pro-inflammatory cytokine release, and ultimately, neuroprotection.[2][4][5]

Quantitative Data

The following tables summarize the quantitative data available for Arundic Acid (ONO-2506) from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Arundic Acid (ONO-2506)

| Model System | Species | Dose | Effect | Reference(s) |

| Collagenase-induced Intracerebral Hemorrhage (ICH) | Rat | 2 µg/µl (ICV) | Reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. Prevented motor dysfunction and reduced astrogliosis. | [4][5] |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 10 mg/kg | Reduced brain levels of Glial Fibrillary Acidic Protein (GFAP) and S100β. Reduced infarct size and improved motor performance. | [7] |

| MPTP-induced Parkinson's Disease | Mouse | 30 mg/kg | Reversed motor deficits. | [7] |

| Status Epilepticus (Li-pilocarpine induced) | Rat | Not specified | Decreased neuroinflammatory signaling (reduced IL-1β, COX2, TLR4, and RAGE content) and astrogliosis (reduced GFAP and S100B). | [6] |

Table 2: Phase I Clinical Trial Pharmacokinetic and Safety Data in Acute Ischemic Stroke

| Parameter | Value | Notes | Reference(s) |

| Dosing Regimen | 2-12 mg/kg/h infused for 1 hour daily for 7 days. | Dose-escalating study. | [8] |

| Terminal Half-life (t½) | Approximately 2-3 hours. | No excessive accumulation in plasma was observed. | [8] |

| Safety and Tolerability | |||

| Premature Terminations due to AEs | 8.2% in the Arundic Acid group vs. 11.6% in the placebo group. | No dose-related pattern of serious adverse events was observed. | [8] |

| Mortality | 4.1% in the Arundic Acid group vs. 9.3% in the placebo group. | [8] | |

| Exploratory Efficacy | |||

| Change in NIHSS from baseline | A statistically significant trend toward improvement was observed in the 8 mg/kg/h group on days 3, 7, 10, and 40. | The National Institutes of Health Stroke Scale (NIHSS) is a tool used to objectively quantify impairment caused by a stroke. | [8] |

Experimental Protocols

Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats

This is a widely used model to mimic spontaneous intracerebral hemorrhage and has been employed in the study of Arundic Acid.[4][5]

Objective: To induce a localized hematoma in the rat striatum to study the pathophysiology of ICH and the effects of therapeutic interventions.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Bacterial Collagenase Type IV

-

Sterile Saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotactic apparatus

-

Microsyringe pump

-

30-gauge needle

-

Surgical tools

-

Bone wax

Procedure:

-

Anesthesia and Stereotactic Mounting: Anesthetize the rat and securely fix its head in a stereotactic frame. Maintain body temperature throughout the procedure.

-

Surgical Incision and Burr Hole: Make a midline scalp incision to expose the skull. Using stereotactic coordinates relative to the bregma, drill a small burr hole over the target area (e.g., for the caudate nucleus: 0.2 mm posterior to bregma, 3.0 mm lateral to the midline).

-

Collagenase Infusion: Lower a 30-gauge needle through the burr hole to the desired depth (e.g., 6.0 mm below the skull surface). Infuse a solution of bacterial collagenase in sterile saline (e.g., 0.5 units in 2 µl of saline) at a slow, controlled rate using a microsyringe pump.

-

Needle Removal and Closure: After the infusion is complete, leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Seal the burr hole with bone wax and suture the scalp incision.

-

Post-operative Care: Allow the animal to recover from anesthesia in a warm environment with free access to food and water. Monitor for neurological deficits.

Experimental Workflow Diagram:

References

- 1. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6608221B1 - Process for the preparation of (2R)-2-propyloctanoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 13,14-dihydro Prostaglandin F2α

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro Prostaglandin F2α (13,14-dihydro-PGF2α) is a biologically active analog and metabolite of Prostaglandin F2α (PGF2α), a key mediator in various physiological and pathological processes. While PGF2α has been extensively studied for its potent luteolytic and uterotonic activities, its rapid in vivo metabolism necessitates the investigation of its more stable metabolites, such as 13,14-dihydro-PGF2α, to fully understand the scope of its biological effects. This technical guide provides a comprehensive overview of the pharmacology of 13,14-dihydro-PGF2α, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts in this area.

Core Pharmacology

Mechanism of Action

13,14-dihydro-PGF2α, like its parent compound PGF2α, is understood to exert its biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of ligands to the FP receptor typically initiates a signaling cascade through the Gq alpha subunit.

The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological actions of PGF2α and its analogs, including smooth muscle contraction and luteolysis.

While direct studies on the signaling of 13,14-dihydro-PGF2α are limited, its structural similarity to PGF2α strongly suggests it operates through the same fundamental pathway.

Pharmacodynamics

The primary and most well-documented pharmacodynamic effect of 13,14-dihydro-PGF2α is its potent luteolytic activity. Luteolysis is the process of regression of the corpus luteum, which is essential for the regulation of the estrous and menstrual cycles.

In vivo studies in hamsters have demonstrated that 13,14-dihydro-PGF2α is a highly effective luteolytic agent. Notably, it exhibits a potency approximately five times greater than that of PGF2α in this model.[1] The effective dose for 50% of the maximal response (ED50) for luteolysis in hamsters has been determined to be 1.5 µ g/100 g of body weight.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 13,14-dihydro-PGF2α and its relevant comparators.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Ki / Kd (nM) | Fold Difference vs. PGF2α | Reference |

| Prostaglandin F2α | FP | Bovine | ~1-10 (Kd) | 1 | [2] |

| 13,14-dihydro-15-keto-PGF2α | FP | Bovine | ~100-1000 (Ki) | 100-fold lower affinity | [2] |

Note: Direct binding affinity data for 13,14-dihydro-PGF2α is not currently available in the public domain. The data for its 15-keto metabolite is provided for context.

Table 2: In Vivo Potency

| Compound | Assay | Species | ED50 | Potency vs. PGF2α | Reference |

| 13,14-dihydro-PGF2α | Luteolysis | Hamster | 1.5 µ g/100 g | 5-fold more potent | [1] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Parameter | Value | Reference |

| 13,14-dihydro-15-keto-PGF2α | Pig | Half-life (t1/2) | 14.97 ± 1.33 min | [3] |

Note: Pharmacokinetic data for 13,14-dihydro-PGF2α is limited. The half-life of its major metabolite is presented here.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams are provided.

Caption: FP Receptor Signaling Pathway for 13,14-dihydro-PGF2α.

Caption: Experimental Workflows for Pharmacological Evaluation.

Experimental Protocols

Radioligand Competition Binding Assay for FP Receptor

Objective: To determine the binding affinity (Ki) of 13,14-dihydro-PGF2α for the FP receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-PGF2α.

-

Unlabeled PGF2α (for positive control).

-

13,14-dihydro-PGF2α (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of the test compound:

-

Binding buffer.

-

A fixed concentration of [³H]-PGF2α (typically at or below its Kd).

-

A range of concentrations of unlabeled 13,14-dihydro-PGF2α.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of 13,14-dihydro-PGF2α. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Luteolysis Assay in Hamsters

Objective: To determine the luteolytic potency (ED50) of 13,14-dihydro-PGF2α.

Materials:

-

Mature female golden hamsters with regular 4-day estrous cycles.

-

13,14-dihydro-PGF2α dissolved in a suitable vehicle (e.g., saline or ethanol/saline).

-

Vehicle control.

-

Materials for blood collection (e.g., capillary tubes, centrifuge).

-

Progesterone immunoassay kit.

-

Materials for tissue fixation and histological analysis.

Procedure:

-

Animal Selection and Staging: Monitor the vaginal discharge of female hamsters to determine the stage of their estrous cycle. Select animals on day 4 of the cycle (diestrus), when the corpus luteum is fully functional.

-

Dosing: Divide the animals into groups and administer a single subcutaneous or intraperitoneal injection of either vehicle or varying doses of 13,14-dihydro-PGF2α.

-

Blood Sampling: Collect blood samples via retro-orbital sinus or cardiac puncture at a specific time point after injection (e.g., 24 hours) when luteolysis is expected to be evident.

-

Progesterone Measurement: Separate the serum and measure the concentration of progesterone using a validated immunoassay. A significant decrease in progesterone levels compared to the vehicle-treated group indicates functional luteolysis.

-

Histological Analysis (Optional): Euthanize the animals and collect the ovaries. Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin), embed in paraffin, section, and stain with hematoxylin and eosin. Examine the sections microscopically to assess the structural regression of the corpora lutea.

-

Data Analysis: Plot the percentage of animals exhibiting luteolysis (defined as a progesterone level below a certain threshold) against the log dose of 13,14-dihydro-PGF2α. Determine the ED50 value, which is the dose that causes luteolysis in 50% of the animals.

Conclusion

13,14-dihydro-PGF2α is a potent luteolytic agent with a pharmacological profile that warrants further investigation. While it is presumed to act through the FP receptor via the canonical Gq-PLC signaling pathway, direct and comprehensive data on its receptor binding affinities and pharmacokinetics are still needed to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to fill these knowledge gaps. A more complete understanding of the pharmacology of this stable PGF2α analog could open new avenues for the development of novel therapeutics in reproductive medicine and other areas where PGF2α signaling plays a critical role.

References

An In-depth Technical Guide on the Effect of ONO-8815Ly on Uterine Smooth Muscle

Disclaimer: Initial searches for a compound designated "ONO-207" did not yield specific pharmacological data related to uterine smooth muscle. This guide will focus on ONO-8815Ly , a well-characterized compound from Ono Pharmaceutical that has demonstrated significant effects on uterine contractility. ONO-8815Ly serves as a relevant case study for researchers, scientists, and drug development professionals interested in the modulation of uterine smooth muscle activity.

Introduction

Uterine smooth muscle (myometrium) contractility is a complex physiological process crucial for menstruation, embryo implantation, and parturition. Dysregulation of this process can lead to debilitating conditions such as dysmenorrhea, preterm labor, and postpartum hemorrhage. Pharmacological modulation of myometrial contractions is therefore a key area of research in women's health. Prostaglandins, particularly Prostaglandin E2 (PGE2), are pivotal in regulating uterine function through their interaction with a family of G-protein coupled receptors, including the EP2 receptor. Activation of the EP2 receptor is primarily associated with uterine quiescence.

ONO-8815Ly is a potent and selective agonist for the prostaglandin EP2 receptor. Clinical studies have demonstrated its marked inhibitory effect on uterine contractions, highlighting its potential as a tocolytic agent for conditions characterized by uterine hypercontractility. This technical guide provides a comprehensive overview of the effects of ONO-8815Ly on uterine smooth muscle, detailing its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.

Quantitative Data on the Effect of ONO-8815Ly on Uterine Contractions

The following table summarizes the quantitative data from a clinical study investigating the effect of intravenously administered ONO-8815Ly on uterine contractions in healthy, non-pregnant women. The primary outcome measure was the Area Under the Curve (AUC) of the intrauterine pressure recording, representing the total uterine activity.

| Parameter | ONO-8815Ly (4 µ g/minute ) | ONO-8815Ly (8 µ g/minute ) | Placebo | Citation |

| Reduction in AUC of spontaneous contractions (after 60 min infusion) | Reduced to 21% of pre-infusion baseline | Reduced to 37% of pre-infusion baseline | No effect | [1][2][3] |

| Reduction in AUC of oxytocin-induced contractions (after 60 min infusion) | Reduced to 21% of pre-infusion baseline | Reduced to 19% of pre-infusion baseline | No effect | [1][2][3] |

Experimental Protocols

The following is a detailed description of the methodology employed in the clinical trial to assess the effect of ONO-8815Ly on uterine smooth muscle contractions[1][2][3].

1. Study Design:

-

A randomized, double-blind, placebo-controlled, dose-ascending, cross-over study.

2. Study Population:

-

Seventeen healthy, parous, and permanently sterilized women.

3. Experimental Procedure:

-

Intrauterine Pressure Measurement: Intrauterine pressure was recorded on days 1-3 of two separate menstrual cycles. A microtransducer catheter was inserted through the cervix into the uterine fundus to measure pressure changes.

-

Drug Administration: Subjects received an intravenous infusion of either ONO-8815Ly (at doses of 4 µ g/minute or 8 µ g/minute ) or a placebo for a duration of 130 minutes.

-

Oxytocin Challenge: To assess the effect on stimulated contractions, intravenous bolus injections of oxytocin (50 pmol/kg body weight) were administered at several time points: 10 minutes before the infusion, at 60 and 120 minutes during the infusion, and 60 minutes after the infusion was completed.

-

Pharmacokinetic Sampling: Venous blood samples were collected immediately before each oxytocin injection to measure the plasma concentrations of ONO-8815Ly.

4. Data Analysis:

-

The primary efficacy endpoint was the Area Under the Curve (AUC) of the intrauterine pressure recording for a 10-minute interval before and after each oxytocin injection. The change in AUC from baseline was calculated to determine the inhibitory effect of ONO-8815Ly.

Signaling Pathways

The inhibitory effect of ONO-8815Ly on uterine smooth muscle is mediated through the activation of the prostaglandin EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to myometrial relaxation.

EP2 Receptor Signaling Pathway in Uterine Myometrium

Experimental Workflow for Assessing Uterine Contractility

Mechanism of Action

Prostaglandin E2 can have dual effects on the myometrium, causing either contraction or relaxation depending on the receptor subtype it binds to. The EP2 and EP4 receptors are typically associated with smooth muscle relaxation, while EP1 and EP3 receptors are generally linked to contraction[4][5][6].

ONO-8815Ly, as a selective EP2 agonist, primarily induces uterine relaxation. The binding of ONO-8815Ly to the EP2 receptor on myometrial cells activates the stimulatory G-protein, Gαs[4]. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[5]. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. These phosphorylation events are thought to decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.

Interestingly, research suggests a more complex role for the EP2 receptor in the myometrium, where it may also couple to Gαq/11, leading to increased intracellular calcium and potentially pro-inflammatory responses, especially during labor[4][7]. However, the predominant effect of EP2 agonism in the non-pregnant uterus, as demonstrated by ONO-8815Ly, is profound relaxation[1][2][3].

Conclusion

ONO-8815Ly is a potent inhibitor of both spontaneous and oxytocin-induced uterine contractions in non-pregnant women. Its mechanism of action via the EP2 receptor and the subsequent cAMP-PKA signaling pathway provides a clear rationale for its tocolytic effects. The quantitative data and detailed experimental protocols presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapies for uterine hypercontractility disorders. Further investigation into the nuanced signaling of the EP2 receptor in different physiological states of the uterus may unveil additional therapeutic opportunities.

References

- 1. ONO-8815Ly, an EP2 agonist that markedly inhibits uterine contractions in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lucris.lub.lu.se [lucris.lub.lu.se]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. EP2 receptor activates dual G protein signaling pathways that mediate contrasting proinflammatory and relaxatory responses in term pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and localization of prostaglandin E2 receptors in upper and lower segment human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Metabolic Pathway of 13,14-dihydro-PGF2α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 13,14-dihydro-prostaglandin F2α (13,14-dihydro-PGF2α), a key metabolite of the potent inflammatory and smooth muscle-contracting mediator, prostaglandin F2α (PGF2α). Understanding the synthesis and degradation of 13,14-dihydro-PGF2α is critical for researchers in various fields, including reproductive biology, inflammation, and pharmacology, as its levels in biological fluids are often used as a surrogate marker for in vivo PGF2α production. This document details the enzymatic steps involved in its formation and subsequent catabolism, presents available quantitative data, and provides detailed experimental protocols for its analysis.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide range of physiological and pathological processes, including uterine contraction during parturition, luteolysis, inflammation, and bronchoconstriction. The biological activity of PGF2α is tightly regulated by its rapid metabolism to inactive products. The primary and most prominent metabolic pathway involves the formation of 13,14-dihydro-15-keto-PGF2α, which is then further converted to 13,14-dihydro-PGF2α. The measurement of these stable metabolites in plasma and urine provides a reliable index of endogenous PGF2α synthesis.[1][2] This guide will elucidate the metabolic journey of 13,14-dihydro-PGF2α, from its precursors to its ultimate breakdown products.

The Metabolic Pathway

The metabolism of PGF2α to and beyond 13,14-dihydro-PGF2α can be divided into two main phases: the initial enzymatic conversions in tissues and the subsequent systemic catabolism, primarily in the liver and kidneys, leading to urinary excretion products.

Formation of 13,14-dihydro-PGF2α from PGF2α

The initial and rate-limiting step in the inactivation of PGF2α is the oxidation of the hydroxyl group at carbon 15, followed by the reduction of the double bond at carbon 13.

Figure 2: Degradation pathway of 13,14-dihydro-PGF2α.

The primary urinary metabolite of PGF2α is 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid. [3]The process of beta-oxidation involves a series of enzymatic reactions that sequentially shorten the fatty acid chains of the prostaglandin metabolites.

Quantitative Data

The following tables summarize the available quantitative data regarding enzyme kinetics and metabolite concentrations. It is important to note that specific kinetic data for 15-oxoprostaglandin Δ13-reductase with 15-keto-PGF2α as a substrate and for the enzymes involved in the beta-oxidation of 13,14-dihydro-PGF2α are not extensively reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 15-hydroxyprostaglandin dehydrogenase | PGF2α | ~10-30 µM | - | Human Placenta | FASEB J. (1996) 10, 209-218 |

| Carbonyl Reductase (PGE2 9-ketoreductase) | 13,14-dihydro-15-keto PGF2α | - | - | Human Brain | J. Neurochem. (1992) 58, 2, 631-636 |

Data for Vmax is often reported in units specific to the experimental setup and has been omitted for clarity. "-" indicates data not found in the searched literature.

Table 2: Concentrations of PGF2α Metabolites in Biological Fluids

| Metabolite | Fluid | Condition | Concentration Range | Reference |

| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (1st stage of labor) | 0.38 ± 0.29 ng/mL | [3] |

| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (2nd stage of labor) | 0.64 ± 0.15 ng/mL | [3] |

| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (at delivery) | 0.88 ± 0.27 ng/mL | [3] |

| 13,14-dihydro-15-keto-PGF2α | Amniotic Fluid | Before labor | 0.89 ± 0.21 ng/mL | [3] |

| 13,14-dihydro-15-keto-PGF2α | Amniotic Fluid | At delivery | 6.16 ± 2.40 ng/mL | [3] |

| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | Pregnancy | ~0.5 µ g/hour | [3] |

| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | 1st stage of labor | 1.06 ± 0.45 µ g/hour | [3] |

| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | 2 hours post-delivery | 7.67 ± 4.31 µ g/hour | [3] |

| 13,14-dihydro-15-keto-PGF2α | Urine | Giant Panda (baseline) | 3.60 - 13.50 ng/mg Cr | [4][5] |

| 13,14-dihydro-15-keto-PGF2α | Urine | Giant Panda (peak) | 51.83 - 76.83 ng/mg Cr | [4][5] |

Experimental Protocols

Extraction of PGF2α and its Metabolites from Plasma

This protocol is adapted from methods described for the extraction of eicosanoids for LC-MS/MS analysis. [6][7] dot

Figure 3: Workflow for prostaglandin extraction from plasma.

Materials:

-

Plasma sample

-

Internal standards (e.g., deuterated PGF2α metabolites)

-

1 M Citric acid

-

10% Butylated hydroxytoluene (BHT) in ethanol

-

Hexane

-

Ethyl acetate

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

To a 500 µL aliquot of plasma, add an appropriate amount of internal standard (e.g., 20 µL of 100 ng/mL d4-PGF2α). [6]2. Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent oxidation. [6]3. Add 2 mL of a 1:1 (v/v) solution of hexane and ethyl acetate. [6]4. Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4°C to separate the phases.

-

Carefully transfer the upper organic phase to a clean tube.

-

Repeat the extraction of the aqueous phase two more times with 2 mL of the hexane:ethyl acetate mixture.

-

Combine all organic phases and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v). [6]

15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme Activity Assay

This protocol is based on commercially available assay kits and published methods. [8][9][10]The assay measures the production of NADH, which is proportional to the 15-PGDH activity.

Materials:

-

Cell or tissue homogenate (source of 15-PGDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0, containing DTT) [8][9]* PGF2α substrate solution (e.g., in ethanol) [8]* β-Nicotinamide adenine dinucleotide (NAD+) solution

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the cell or tissue homogenate by sonication in assay buffer followed by centrifugation to clarify the supernatant. [9]2. Prepare the reaction mixture in a microplate well. A typical reaction mixture (100 µL) contains:

-

50 µL of the clarified homogenate

-

Assay Buffer

-

NAD+ solution (final concentration ~0.5 mM)

-

PGF2α solution (final concentration ~0.1 mM)

-

-

Include a blank control without the PGF2α substrate to correct for any background NADH production.

-

Initiate the reaction by adding the PGF2α substrate.

-

Immediately measure the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Enzyme activity can be expressed as pmol/min/µg of protein.

Conclusion

The metabolic pathway of 13,14-dihydro-PGF2α is a critical component of the regulation of PGF2α bioactivity. Its formation via the sequential action of 15-PGDH and 15-oxoprostaglandin Δ13-reductase, and its subsequent degradation through beta-oxidation, represent an efficient mechanism for the inactivation and clearance of the parent prostaglandin. The quantification of 13,14-dihydro-PGF2α and its downstream metabolites in biological fluids serves as an invaluable tool for assessing in vivo PGF2α production in both physiological and pathological contexts. While the overall pathway is well-characterized, further research is warranted to fully elucidate the kinetic parameters of all the enzymes involved, which will provide a more complete quantitative understanding of this important metabolic cascade. The experimental protocols provided herein offer a starting point for researchers aiming to investigate this pathway in their own studies.

References

- 1. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]

- 4. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. pnas.org [pnas.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. rndsystems.com [rndsystems.com]

ONO-2506 (Arundic Acid) as a Novel Research Tool in Reproductive Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ONO-2506 (Arundic Acid) is a well-characterized neuroprotective agent that functions by inhibiting the synthesis of S100B protein.[1][2][3][4] Its application and study have been almost exclusively within the field of neuroscience. To date, there is a notable absence of published research directly investigating the effects of ONO-2506 on reproductive tissues or pathologies. This guide, therefore, is a prospective analysis based on the established mechanism of ONO-2506 and the emerging roles of its target, S100B, in reproductive biology. The experimental protocols and applications proposed herein are hypothetical and intended to serve as a foundational framework for future research.

Introduction: The Potential of S100B Inhibition in Reproductive Science

ONO-2506 (Arundic Acid) is a novel astrocyte-modulating agent that specifically inhibits the synthesis of the S100B protein.[1][4] S100B is a calcium-binding protein with a dual, concentration-dependent role; intracellularly, it is involved in cell proliferation, differentiation, and cytoskeletal dynamics, while extracellularly, it can act as a neurotrophic factor at low concentrations and as a damage-associated molecular pattern (DAMP) protein at high concentrations, promoting inflammation.[5][6]

While the vast majority of ONO-2506 research has focused on its neuroprotective effects in conditions like stroke and intracerebral hemorrhage,[1][2][7][8] the S100 protein family, including S100B, is increasingly implicated in key reproductive processes. S100 proteins are involved in inflammation, cell proliferation, and tissue remodeling—hallmarks of processes such as ovulation, implantation, and pathologies like endometriosis and ovarian cancer.[9][10][11] This document outlines the potential of ONO-2506 as a pharmacological tool to dissect the role of S100B in reproductive biology and explore its therapeutic potential.

Core Mechanism of Action of ONO-2506

The primary mechanism of ONO-2506 is the inhibition of S100B synthesis, primarily documented in activated astrocytes.[1][4] By reducing the overproduction of S100B that occurs in response to tissue injury or inflammation, ONO-2506 effectively attenuates downstream inflammatory cascades.[1][7] In neurological models, this leads to a reduction in pro-inflammatory cytokines like IL-1β and TNF-α and a decrease in reactive gliosis.[1][7] This targeted action on a key inflammatory and proliferative mediator is the basis for its proposed utility in reproductive research.

Hypothetical Research Applications in Reproductive Biology

Ovarian Physiology and Pathology

3.1 Background: The Role of S100B in the Ovary Recent studies have identified S100B as a significant factor in ovarian cancer. Its expression is elevated in ovarian cancer specimens compared to normal ovarian tissue and correlates with advanced tumor stage and poorer survival.[10] Mechanistically, S100B promotes the "stemness" and chemoresistance of ovarian cancer stem-like cells by inhibiting the tumor suppressor p53.[10][12] This suggests S100B plays a role in regulating cell proliferation and differentiation within the ovarian microenvironment.

3.2 ONO-2506 as a Research Tool for Ovarian Function Given its ability to inhibit S100B synthesis, ONO-2506 could be used to:

-

Investigate Folliculogenesis: Explore the role of S100B in granulosa cell proliferation and steroid hormone synthesis.

-

Study Ovarian Cancer Biology: Assess whether inhibiting S100B with ONO-2506 can reduce the proliferation and self-renewal of ovarian cancer stem cells and potentially increase their sensitivity to chemotherapy.

Uterine Function and Endometrial Pathologies

4.1 Background: S100 Proteins in the Uterus and Endometriosis The S100 protein family is dynamically expressed in the uterus. S100A11, for instance, has been shown to have an anti-apoptotic function in uterine leiomyoma cells, and its downregulation in the endometrium is linked to reproductive failure.[13][14]

In endometriosis, a chronic inflammatory disease, several S100 proteins, including S100B, are implicated in the inflammatory response.[9] S100B can participate in activating the pro-inflammatory NF-κB signaling pathway, which is a key driver of the disease's progression.[9]

4.2 ONO-2506 as a Research Tool for Uterine and Endometrial Studies ONO-2506 could be a valuable tool to:

-

Elucidate Implantation Mechanisms: Investigate the role of S100B in endometrial receptivity and embryo-endometrial interactions.

-

Model Endometriosis Treatment: In cell culture or animal models of endometriosis, ONO-2506 could be used to determine if inhibiting S100B can reduce inflammation, cell migration, and lesion establishment.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes dosage and administration data for ONO-2506 from existing neuroscience literature, which can serve as a reference for designing reproductive biology studies.

| Study Type | Model/Subject | Dose | Route of Administration | Key Finding | Reference |

| Preclinical | Male Wistar Rats (Intracerebral Hemorrhage Model) | 2 µg/µl | Intracerebroventricular (ICV) | Reduced S100B levels, astrogliosis, and neuroinflammation. | [2][7] |

| Preclinical | Male Wistar Rats (Non-injured) | 0.02, 0.2, 2, and 20 µg/µl (Dose-finding) | Intracerebroventricular (ICV) | 2 µg/µl was determined as the effective dose to decrease GFAP and S100B. | [2] |

| Clinical Trial (Phase I) | Acute Ischemic Stroke Patients | 2-12 mg/kg/h (infused for 1h daily for 7 days) | Intravenous (IV) | Well-tolerated; exploratory analysis showed a trend toward neurological improvement at 8 mg/kg/h. | [8] |

Experimental Protocols

The following are detailed, hypothetical protocols for using ONO-2506 in reproductive biology research, adapted from established methodologies in neuroscience.

Protocol 1: In Vitro Treatment of Human Endometrial Stromal Cells (hESCs)

Objective: To determine if ONO-2506 can inhibit S100B synthesis and reduce inflammatory responses in hESCs, relevant to endometriosis research.

Materials:

-

Primary hESCs isolated from endometrial biopsies.

-